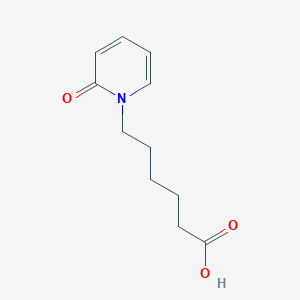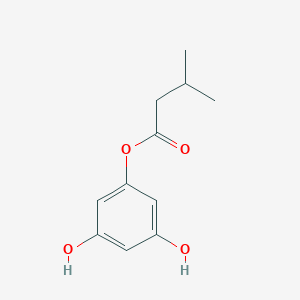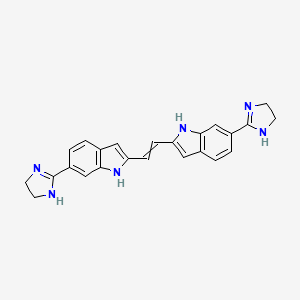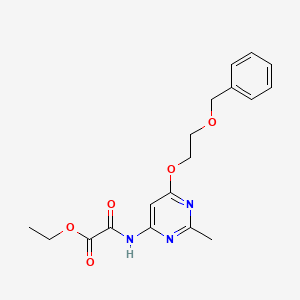
Acetic acid, ((2-methyl-6-(2-(phenylmethoxy)ethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((2-methyl-6-(2-(phenylmethoxy)ethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester is a complex organic compound with a unique structure that combines elements of acetic acid, pyrimidine, and phenylmethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-methyl-6-(2-(phenylmethoxy)ethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the phenylmethoxy and ethoxy groups. The final step involves the esterification of the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, ((2-methyl-6-(2-(phenylmethoxy)ethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: Substitution reactions can occur at various positions on the pyrimidine ring or the phenylmethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((2-methyl-6-(2-(phenylmethoxy)ethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and cellular processes.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, ((2-methyl-6-(2-(phenylmethoxy)ethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidine derivatives and esters with phenylmethoxy groups. Examples include:
- Acetic acid, (2-methylphenoxy)-
- Phenoxy acetic acid derivatives
Uniqueness
What sets acetic acid, ((2-methyl-6-(2-(phenylmethoxy)ethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
75274-18-9 |
|---|---|
Molekularformel |
C18H21N3O5 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
ethyl 2-[[2-methyl-6-(2-phenylmethoxyethoxy)pyrimidin-4-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C18H21N3O5/c1-3-25-18(23)17(22)21-15-11-16(20-13(2)19-15)26-10-9-24-12-14-7-5-4-6-8-14/h4-8,11H,3,9-10,12H2,1-2H3,(H,19,20,21,22) |
InChI-Schlüssel |
ODPKTZBNHHWEBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)NC1=CC(=NC(=N1)C)OCCOCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


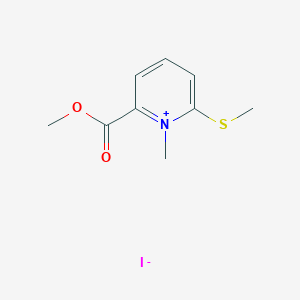
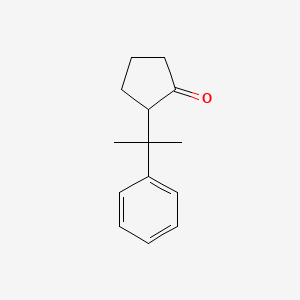
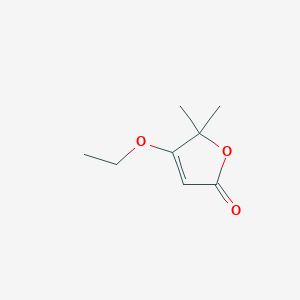
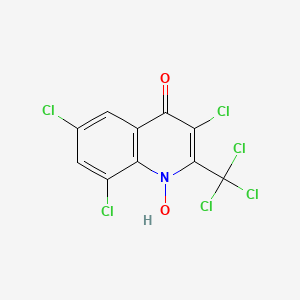
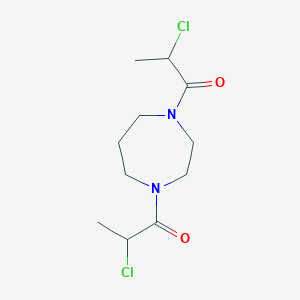
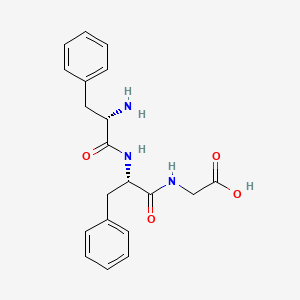
acetaldehyde](/img/structure/B14452501.png)



